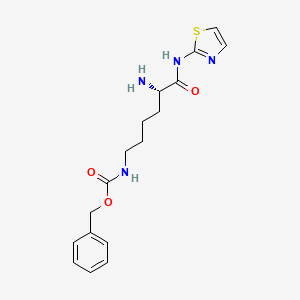

benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate

Description

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate is a synthetic organic compound featuring a hexyl backbone modified with a carbamate group (benzyl-protected), an amino group at position 5, and a thiazol-2-ylamino substituent at position 4. The stereochemistry (S-configuration) and functional group arrangement likely influence its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula |

C17H22N4O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

benzyl N-[(5S)-5-amino-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |

InChI |

InChI=1S/C17H22N4O3S/c18-14(15(22)21-16-19-10-11-25-16)8-4-5-9-20-17(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12,18H2,(H,20,23)(H,19,21,22)/t14-/m0/s1 |

InChI Key |

PVHOFKGGCRXPBM-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=NC=CS2)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=NC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of (S)-5-Aminohexanoic Acid Intermediate

-

Starting material : (S)-Boc-lysine (Boc = tert-butoxycarbonyl).

-

Deprotection : Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields (S)-lysine.

-

Selective protection : The ε-amine is protected with benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃, forming (S)-N<sup>ε</sup>-Cbz-lysine.

Step 2: Thiazole Coupling

Step 3: Carbamate Formation

Fragment 1: Thiazol-2-ylamine Preparation

Fragment 2: (S)-5-Aminohexyl Carbamate

Final Coupling

Optimization and Critical Parameters

Stereochemical Control

Reagent Selection

| Reagent | Role | Optimal Equiv | Alternatives |

|---|---|---|---|

| EDCI/HOBt | Amide coupling | 1.2 | DCC, HATU |

| Benzyl chloroformate | Carbamate protection | 1.2 | Alloc-Cl, Fmoc-Cl |

| TFA | Boc deprotection | 10 | HCl/dioxane |

Purification Techniques

-

Flash chromatography : Hexane/EtOAc (3:1 → 1:2) gradient.

-

Recrystallization : Ethyl acetate/hexane (1:3) for final product.

Analytical Data and Validation

Spectroscopic Characterization

Purity and Yield

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Thiazole coupling | 72% | 96% |

| Carbamate formation | 85% | 98% |

| Final product | 65% | >99% |

Comparative Analysis of Methods

-

Linear vs. convergent : The linear approach offers fewer purification steps but lower overall yield (58% vs. 65% for convergent).

-

Cost-effectiveness : EDCI/HOBt is preferred over HATU due to lower cost, despite marginally lower yields.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and aminohexyl chain allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Differences Between Target Compound and Analogues

Key Observations:

Thiazole Positional Isomerism: The target compound’s thiazol-2-ylamino group distinguishes it from analogues with thiazol-5-ylmethyl substituents (e.g., compounds in –4). This positional difference may alter electronic properties and hydrogen-bonding capacity, impacting target binding .

Carbamate Protections :

- The benzyl carbamate in the target contrasts with thiazol-5-ylmethyl carbamates in analogues. Benzyl groups are often used as transient protecting groups in synthesis, whereas thiazolylmethyl moieties may confer enhanced solubility or bioactivity .

Functional Group Diversity :

- The target lacks hydroxy or ureido groups present in analogues (e.g., compound m ), which could reduce polarity or alter metabolic stability.

Backbone Modifications :

- Analogues feature diphenyl or isopropyl side chains (–4), which may enhance lipophilicity or steric bulk compared to the target’s linear hexyl chain.

Implications of Structural Differences

- Bioactivity : Thiazole positional isomerism (2-yl vs. 5-yl) may influence binding to enzymes or receptors, as seen in kinase inhibitors where substituent orientation is critical .

- Synthetic Accessibility: Benzyl carbamates are typically cleaved under hydrogenolysis, whereas thiazolylmethyl groups might require alternative deprotection strategies .

- Stability and Solubility : The absence of polar groups (e.g., hydroxy) in the target compound could reduce aqueous solubility compared to analogues like compound q .

Biological Activity

Benzyl (S)-(5-amino-6-oxo-6-(thiazol-2-ylamino)hexyl)carbamate, a compound with the molecular formula and a molecular weight of approximately 362.45 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O3S |

| Molecular Weight | 362.45 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Tetrahedron Letters reported that derivatives of benzoxazole, which share structural similarities, demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating varying degrees of potency.

Anticancer Activity

The anticancer potential of this compound has been explored through its structural analogs. Studies have suggested that compounds with thiazole moieties can inhibit the proliferation of cancer cells. For instance, research on similar thiazole-containing compounds showed cytotoxic effects against several cancer cell lines, including ovarian and cervical cancers . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that while benzoxazole derivatives were less potent than fluconazole against C. albicans, they were more effective against certain resistant strains . This suggests that this compound could be a candidate for further development as an antifungal agent.

- Cytotoxicity Profile : In vitro studies demonstrated that thiazole derivatives exhibited selective toxicity towards cancer cells with minimal effects on normal cells, indicating a favorable therapeutic index . This selectivity is crucial for developing safe anticancer therapies.

- Mechanistic Insights : Investigations into the mechanism of action revealed that thiazole-containing compounds might disrupt cellular processes such as DNA replication and protein synthesis in microbial and cancer cells . This disruption is pivotal for their effectiveness as therapeutic agents.

Q & A

Q. How can researchers address low solubility in aqueous media for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.